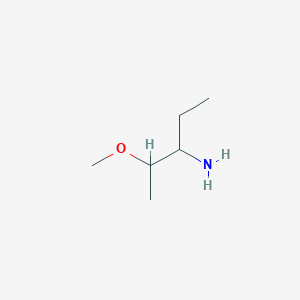
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with isopropylamine under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine is reacted with isopropylamine in the presence of a strong acid, such as hydrochloric acid, to form the intermediate.
Step 2: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include using catalysts, controlling the temperature, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE can be compared with other benzimidazole derivatives:
1-Methyl-1H-benzoimidazol-5-ylamine: Similar structure but with a methyl group instead of an isopropyl group. It may exhibit different biological activities and chemical reactivity.
1-Ethyl-1H-benzoimidazol-5-ylamine: Contains an ethyl group, leading to variations in its physical and chemical properties.
1-Propyl-1H-benzoimidazol-5-ylamine: The propyl group can influence the compound’s solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
54513-37-0 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,11H2,1-2H3 |
InChI-Schlüssel |
FLMRFXNWNGPDLT-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)N |
Kanonische SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















